molecular formula C9H22N2 B13401313 N-2-Butyl-N'-propyl ethylenediamine

N-2-Butyl-N'-propyl ethylenediamine

Cat. No.: B13401313
M. Wt: 158.28 g/mol
InChI Key: PJMXVYCSLAWYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context and Significance of Unsymmetrical Diamines

Vicinal diamines, or 1,2-diamines, are foundational structural motifs in a vast array of biologically active molecules, including medicines, and serve as crucial components in transition-metal catalysis and organocatalysis. nih.gov The asymmetry in compounds like N-2-Butyl-N'-propyl ethylenediamine (B42938), where the two nitrogen atoms bear different alkyl substituents, can be pivotal. This asymmetry can induce specific stereochemical environments, making these diamines valuable as chiral ligands or auxiliaries in asymmetric synthesis. rsc.orgchemrxiv.org

The synthesis of unsymmetrical 1,2-diamines has been a focus of methodological development. Modern techniques such as the rhodium-catalyzed hydroamination of allylic amines provide efficient, atom-economical routes to these valuable compounds. nih.govacs.org Such methods allow for the coupling of readily available amines and olefins with high selectivity, opening pathways to a diverse range of unsymmetrically substituted diamines. nih.gov The presence of two distinct amine groups allows for differential functionalization, making them versatile building blocks for more complex molecular architectures.

Historical Perspective on Substituted Ethylenediamine Chemistry

The chemistry of substituted ethylenediamines has a rich history, foundational to the development of coordination chemistry. In the early 20th century, Alfred Werner's work with ethylenediamine (en) complexes, such as the cobalt complex [Co(en)₃]³⁺, was groundbreaking. rsc.org His resolution of these complexes into enantiomers was among the first demonstrations of chirality in inorganic compounds. rsc.org This laid the groundwork for understanding the stereochemistry of metal complexes, a field that continues to evolve with the use of more complex, substituted diamine ligands. rsc.org

A landmark in the application of substituted ethylenediamines was the synthesis of ethylenediaminetetraacetic acid (EDTA) by Ferdinand Münz in 1935. illinois.edu Developed from ethylenediamine and chloroacetic acid, EDTA became a revolutionary chelating agent, capable of sequestering metal ions with wide-ranging applications. illinois.eduwikipedia.org The parent molecule, ethylenediamine, is a commodity chemical produced on a large scale and serves as a precursor to a multitude of industrial products, including polymers, fungicides, and pharmaceuticals. wikipedia.org The development of N-substituted derivatives represents a continuous expansion of this chemical space, aiming to fine-tune properties for specific applications. google.comacs.orgacs.org

Research Landscape and Key Areas of Investigation for N-2-Butyl-N'-propyl Ethylenediamine

While specific research reports on this compound (CAS No. 886500-34-1) are sparse in peer-reviewed journals, its potential research applications can be inferred from its structural analogs. echemi.com The primary areas of investigation for such unsymmetrical diamines typically fall into several key categories:

Asymmetric Catalysis: Chiral diamines are highly sought after as ligands for metal catalysts used in asymmetric reactions. rsc.orgchemrxiv.org The specific steric and electronic properties imparted by the sec-butyl and propyl groups could make this compound a candidate ligand for creating catalysts that can control the stereochemical outcome of a chemical reaction.

Polymer Chemistry: Diamines are fundamental monomers for the synthesis of polyamides, polyimides, and polyurethanes. nih.gov The unsymmetrical nature of this compound could be exploited to disrupt polymer chain packing, potentially leading to materials with modified solubility, flexibility, or thermal properties compared to those made from symmetrical diamines.

Corrosion Inhibitors and Additives: Ethylenediamine and its derivatives are known to be effective corrosion inhibitors for various metals and are used as additives in paints, coolants, and motor oils. wikipedia.org The specific alkyl groups on this compound could enhance its performance or solubility in hydrocarbon-based systems.

Precursors for Biologically Active Molecules: The 1,2-diamine motif is present in numerous pharmaceuticals. nih.gov N-substituted ethylenediamines are used as intermediates in the synthesis of these complex molecules. google.com this compound could serve as a valuable starting material or structural fragment in medicinal chemistry research.

The investigation into this and similar unsymmetrical diamines is driven by the quest for novel structures that can offer improved performance in established applications or enable entirely new chemical transformations and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-butan-2-yl-N-propylethane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-4-6-10-7-8-11-9(3)5-2/h9-11H,4-8H2,1-3H3

InChI Key

PJMXVYCSLAWYPJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCCNC(C)CC

Origin of Product

United States

Advanced Synthetic Strategies for N 2 Butyl N Propyl Ethylenediamine and Analogues

Regioselective N-Alkylation Protocols

Achieving selective mono-alkylation of ethylenediamine (B42938) is the first critical step in the synthesis of asymmetrically disubstituted derivatives. Over-alkylation, leading to the formation of symmetrically disubstituted and polysubstituted products, is a common side reaction that significantly reduces the yield of the desired unsymmetrical product. wikipedia.org To circumvent this, several regioselective N-alkylation protocols have been developed.

Alkylation with Alkyl Halides and Sulfonates

The direct alkylation of amines with alkyl halides is a classical and widely used method for the formation of C-N bonds. wikipedia.org In the context of synthesizing N-2-Butyl-N'-propyl ethylenediamine, this would involve a two-step process. First, ethylenediamine would be reacted with one equivalent of either 2-bromobutane (B33332) or a propyl halide (e.g., 1-bromopropane) to form the mono-alkylated intermediate. This is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The second step involves the alkylation of the resulting mono-substituted ethylenediamine with the other alkyl halide. The choice of solvent is crucial, with polar aprotic solvents like DMF, NMP, and DMSO often being used, although greener alternatives like butanol or acetonitrile (B52724) under pressure are gaining traction. wikipedia.org

Table 1: Representative Conditions for N-Alkylation with Alkyl Halides

StepReactantsAlkylating AgentSolventBaseTemperature (°C)Reaction Time (h)Expected Product
1Ethylenediamine1-BromopropaneAcetonitrileK₂CO₃60-804-8N-Propyl ethylenediamine
2N-Propyl ethylenediamine2-BromobutaneDMFNaH25-506-12This compound

This table presents illustrative conditions based on general knowledge of N-alkylation reactions.

A significant challenge in this approach is controlling the selectivity of the initial alkylation to favor mono-alkylation. Using a large excess of ethylenediamine can help to statistically favor the formation of the mono-substituted product.

Reductive Amination Using Aldehydes/Ketones

Reductive amination is a powerful and highly selective alternative to direct alkylation with alkyl halides. masterorganicchemistry.com This method involves the reaction of an amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This approach avoids the issue of over-alkylation often encountered with alkyl halides.

For the synthesis of this compound, a stepwise reductive amination approach would be employed. For instance, ethylenediamine can first be reacted with propanal in the presence of a reducing agent to yield N-propyl ethylenediamine. Subsequently, the purified N-propyl ethylenediamine can be reacted with 2-butanone (B6335102) under similar reductive amination conditions to afford the final product.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for controlling the reaction's selectivity, especially when dealing with substrates that have other reducible functional groups.

Table 2: Illustrative Conditions for Reductive Amination

StepAmineCarbonyl CompoundReducing AgentSolventpHTemperature (°C)Expected Product
1EthylenediaminePropanalNaBH₃CNMethanol6-725N-Propyl ethylenediamine
2N-Propyl ethylenediamine2-ButanoneNaBH(OAc)₃Dichloromethane-25This compound

This table presents illustrative conditions based on general knowledge of reductive amination reactions.

Multistep Synthetic Routes to Asymmetrical Substitution

To achieve a high yield of asymmetrically substituted ethylenediamines, multistep synthetic routes often employ protecting group strategies. This involves temporarily blocking one of the amine groups of ethylenediamine to prevent it from reacting, allowing for the selective alkylation of the other amine.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. Ethylenediamine can be mono-Boc protected to yield N-Boc-ethylenediamine. The free amino group can then be alkylated, for example, with a propyl group via reductive amination or with an alkyl halide. Following the first alkylation, the Boc group is removed under acidic conditions to liberate the second amino group, which can then be alkylated with the second, different alkyl group (in this case, a 2-butyl group). This stepwise approach provides excellent control over the substitution pattern and minimizes the formation of undesired side products.

Another strategy involves the use of orthogonal protecting groups, which can be removed under different, non-interfering conditions. This allows for even more complex and selective manipulations of the ethylenediamine scaffold.

Novel Catalyst Systems for N-Functionalization of Ethylenediamine

Recent research has focused on the development of novel catalyst systems to improve the efficiency and selectivity of N-alkylation reactions. These catalysts often involve transition metals such as ruthenium, iridium, and copper. For instance, Ru(II)-pincer complexes have been shown to be effective for the N-alkylation of amines with alcohols, a greener alternative to alkyl halides.

In the context of synthesizing asymmetrically substituted ethylenediamines, catalytic systems that can differentiate between the two nitrogen atoms are highly sought after. While achieving high regioselectivity in the catalytic alkylation of a symmetric diamine remains a significant challenge, research into catalysts for the selective mono-alkylation of primary amines provides a strong foundation. For example, copper-catalyzed systems have been reported for the selective synthesis of unsymmetrical diarylamines. masterorganicchemistry.com

Furthermore, nickel-based heterogeneous catalysts, such as Ni/θ-Al₂O₃, have demonstrated high activity for the N-alkylation of amines with alcohols under additive-free conditions. These catalysts can be recycled and reused, offering a more sustainable approach to amine synthesis.

Chromatographic and Spectroscopic Methods for Synthetic Purity Assessment

The successful synthesis of this compound requires robust analytical methods to confirm the structure and assess the purity of the final product and any intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. The sample is vaporized and separated based on its boiling point and interaction with the chromatographic column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to the loss of propyl and butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for structural elucidation.

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the protons on the ethyl, propyl, and butyl groups, with characteristic splitting patterns and chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
NH -CH₂-CH₂-NH ~1.5-2.5 (broad)-
NH-CH₂ -CH₂ -NH~2.5-2.8~45-50
N-CH -CH₂CH₃~2.6-2.9~55-60
N-CH-CH₂ CH₃~1.3-1.6~25-30
N-CH-CH₂CH₃ ~0.8-1.0~10-15
N-CH₂-CH₂ -CH₃~1.4-1.7~20-25
N-CH₂-CH₂-CH₃ ~0.8-1.0~10-15
N-CH₂ -CH₂CH₃~2.4-2.7~50-55

This table presents predicted chemical shift ranges based on typical values for similar structures.

Chromatographic purification , such as column chromatography on silica (B1680970) gel or alumina, is essential for isolating the desired asymmetrically substituted diamine from starting materials, symmetrically substituted byproducts, and other impurities. The choice of eluent system is critical for achieving good separation.

Insufficient Data Available for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data on the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's specified outline.

The requested article structure necessitates in-depth information regarding the coordination chemistry, ligand properties, chelation modes, metal binding affinity, thermodynamic and kinetic studies, stereochemistry, and spectroscopic characterization of metal complexes involving this particular compound. However, the scientific literature does not appear to contain dedicated studies on this compound that would provide the necessary data and research findings to fulfill these requirements.

While research exists for related substituted ethylenediamine ligands, the strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from these analogous compounds. The creation of an authoritative and informative article as requested is therefore impeded by the absence of primary and secondary research focused specifically on this compound.

Coordination Chemistry and Ligand Properties of N 2 Butyl N Propyl Ethylenediamine

Electronic Structure and Redox Behavior of N-2-Butyl-N'-propyl Ethylenediamine (B42938) Metal Complexes

The electronic structure and redox properties of metal complexes are intrinsically linked to the nature of the metal-ligand bonding. The N-alkyl substituents on the ethylenediamine backbone of N-2-Butyl-N'-propyl ethylenediamine influence these properties through their electronic and steric effects.

The n-butyl and n-propyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced donor strength of the ligand can affect the redox potential of the metal center. For a redox-active metal ion like copper, the Cu(II)/Cu(I) redox couple can be studied using techniques like cyclic voltammetry. It is generally observed that more electron-donating ligands stabilize the higher oxidation state of the metal, leading to a more negative reduction potential. However, the significant steric bulk of the butyl and propyl groups can destabilize the preferred coordination geometry of one of the oxidation states, thereby influencing the redox potential in a more complex manner. For example, if the square planar geometry favored by Cu(II) is sterically hindered, the reduction to Cu(I), which often prefers a tetrahedral geometry, might be facilitated.

The electronic structure can be further probed by computational methods, such as Density Functional Theory (DFT), which can provide insights into the molecular orbital energies and the nature of the frontier orbitals (HOMO and LUMO), which are crucial in determining the electronic and redox properties of the complex.

No Catalytic Application Data Currently Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research or data on the catalytic applications of the chemical compound This compound .

While the existence of this compound, identified by the CAS Number 886500-34-1, is confirmed through chemical supplier listings where it is categorized under "Bulk Drug Intermediates," no studies detailing its use as a ligand in homogeneous or heterogeneous catalysis have been found. Consequently, information regarding its role in specific catalytic transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions, is not available.

Furthermore, the search yielded no information on the following specific areas of inquiry as outlined:

Ligand Design for Homogeneous Catalysis: There are no reports on the design or application of this compound derivatives as ligands in asymmetric transformations or C-C and C-heteroatom bond-forming reactions.

Heterogeneous Catalysis and Immobilized Systems: No literature was found describing the use of this compound in the surface modification of catalytic supports or its performance in flow reactors and recyclability studies.

Mechanistic Insights: Due to the absence of catalytic studies, there are no mechanistic insights or proposed catalytic cycles involving this compound ligands.

While the broader class of ethylenediamine derivatives is well-represented in the field of catalysis, with numerous examples of their application as ligands, this specific unsymmetrically substituted diamine does not appear to have been a subject of published catalytic research to date. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on the catalytic applications of this compound is not possible at this time.

Catalytic Applications of N 2 Butyl N Propyl Ethylenediamine Derivatives

Catalyst Stability and Deactivation Pathways

The long-term stability and potential deactivation pathways of catalysts are critical factors for their practical application in industrial processes. For catalysts derived from N-2-Butyl-N'-propyl ethylenediamine (B42938) and its analogs, several factors can influence their operational lifetime and efficiency. These include the inherent stability of the metal-ligand bond, susceptibility to oxidative or thermal degradation, and interactions with substrates, products, or other components of the reaction mixture. Understanding these deactivation mechanisms is crucial for designing more robust and efficient catalytic systems.

The stability of metal complexes is fundamentally governed by both thermodynamic and kinetic factors. Thermodynamically, a stable complex is one that does not decompose under given conditions because it would result in an increase in the system's free energy. Kinetically, a complex is considered stable if the rate at which it undergoes substitution or decomposition reactions is slow. For N-2-Butyl-N'-propyl ethylenediamine-metal complexes, the nature of the metal center and the chelation of the diamine ligand are primary determinants of stability.

Research into related N-alkylated ethylenediamine complexes provides insights into potential deactivation pathways. One common deactivation route involves the degradation of the ethylenediamine ligand itself. Under oxidative or high-temperature conditions, the ligand can undergo various transformations that diminish its coordinating ability or lead to the formation of inactive species. For instance, studies on the thermal and oxidative degradation of amines used in CO2 capture, which share structural similarities with the ligands , have shown that the presence of alkyl groups can influence the rate and mechanism of degradation.

Another significant deactivation pathway is the change in the oxidation state of the metal center. In many catalytic cycles, the metal shuttles between different oxidation states. However, side reactions can sometimes trap the metal in an inactive oxidation state. For example, in copper-catalyzed reactions, the active species is often Cu(I), but it can be oxidized to Cu(II), which may have lower catalytic activity for certain transformations. The nature of the ligand, including the steric and electronic properties of the N-alkyl substituents, can influence the redox potential of the metal center and its susceptibility to such deactivating changes.

Ligand dissociation is another potential cause of catalyst deactivation. If the this compound ligand partially or fully detaches from the metal center, the catalytic activity can be significantly reduced or completely lost. The stability of the metal-ligand bond is therefore of paramount importance. The chelate effect, where a bidentate ligand like ethylenediamine forms a more stable complex than two monodentate ligands, plays a crucial role. However, factors such as solvent effects, temperature, and the presence of strongly coordinating species can promote ligand dissociation.

To provide a more quantitative understanding of catalyst stability, researchers often evaluate parameters such as catalyst turnover number (TON) and turnover frequency (TOF) over extended reaction times or under stress conditions. A decrease in these metrics over time is indicative of catalyst deactivation. The table below summarizes hypothetical data illustrating how different conditions could affect the stability of a generic catalyst based on an N-alkylated ethylenediamine ligand.

Table 1: Hypothetical Catalyst Stability Data

Catalyst System Reaction Temperature (°C) Initial TOF (h⁻¹) TOF after 24h (h⁻¹) Deactivation (%) Primary Deactivation Pathway
Cu(I)-N-2-Butyl-N'-propyl ethylenediamine 80 150 120 20 Ligand Oxidation
Cu(I)-N-2-Butyl-N'-propyl ethylenediamine 120 250 100 60 Thermal Degradation of Ligand
Pd(II)-N-2-Butyl-N'-propyl ethylenediamine 100 500 480 4 Minor Metal Reduction
Pd(II)-N-2-Butyl-N'-propyl ethylenediamine 100 (in presence of strong oxidant) 500 150 70 Metal Leaching and Ligand Degradation

Detailed mechanistic studies, often employing spectroscopic techniques such as NMR, IR, and X-ray absorption spectroscopy, can be used to identify the specific chemical species responsible for deactivation. For example, the appearance of new signals in the IR spectrum might indicate the formation of carbonyl groups resulting from ligand oxidation. Similarly, changes in the X-ray absorption spectrum can provide evidence for a change in the metal's oxidation state or coordination environment. By understanding these deactivation pathways in detail, it becomes possible to develop strategies to mitigate them, such as by modifying the ligand structure to enhance its stability or by optimizing reaction conditions to minimize degradative processes.

Role of N 2 Butyl N Propyl Ethylenediamine in Advanced Materials Science

Polymer Synthesis and Modification

The utility of diamines in polymer chemistry is well-established. They can act as building blocks or modifying agents to introduce specific functionalities and control polymer architecture.

Crosslinking Agents in Thermosets and Elastomers

In theory, the two amine groups of N-2-Butyl-N'-propyl ethylenediamine (B42938) could react with functional groups like epoxides or isocyanates to form cross-linked networks characteristic of thermosetting polymers and elastomers. The differing reactivity of the secondary and primary amines could potentially allow for a two-stage curing process. However, no specific studies demonstrating the use of N-2-Butyl-N'-propyl ethylenediamine as a crosslinking agent are present in the available literature. For comparison, other polyfunctional amines are used to create crosslinked latex polymers for applications like fast-drying traffic paint. google.com

Monomers for Polymeric Scaffolds and Resins

Diamines are fundamental monomers in the synthesis of polyamides and polyimides. While this compound could theoretically be used to synthesize novel polymers with specific thermal or mechanical properties, research has focused on other derivatives. For instance, copolymers of N-isopropylacrylamide and N-tert-butylacrylamide have been explored for creating thermoresponsive polymer scaffolds for cell culture. nih.gov

Functionalization of Inorganic Surfaces and Nanomaterials

The amine groups of ethylenediamine derivatives can be grafted onto the surfaces of inorganic materials like silica (B1680970) and carbon nanotubes to impart new functionalities. This surface modification is crucial for improving dispersion, interfacial adhesion, and for creating active sites for further reactions.

While there is extensive research on the functionalization of nanomaterials using similar molecules like N-[3-(trimethoxysilyl)propyl]ethylenediamine, which can be used to modify surfaces for applications such as heavy metal adsorption, specific examples involving this compound are absent from the literature. google.comgoogle.comnih.govresearchgate.net

Development of Chelating Resins and Adsorbents

The nitrogen atoms in ethylenediamine derivatives can effectively chelate metal ions. This property is harnessed in the development of resins and adsorbents for metal extraction, water purification, and catalysis. The binding affinity and selectivity of these materials are influenced by the substituents on the nitrogen atoms.

Chelating resins are synthesized by immobilizing chelating organic molecules onto insoluble substrates. ysxbcn.com While this compound possesses the necessary structure to act as a chelating agent, studies have focused on other functionalized amines for creating adsorbents for applications like carbon dioxide capture or the removal of heavy metals from water. ysxbcn.compurolite.comhymasynthesis.comevitachem.comnih.gov

Self-Assembly and Supramolecular Architectures

The ability of molecules to self-assemble into ordered structures is a key area of nanotechnology. The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions in molecules like substituted ethylenediamines can drive the formation of complex supramolecular architectures. However, the scientific literature does not currently contain studies on the self-assembly or formation of supramolecular structures specifically involving this compound.

Computational Chemistry and Theoretical Investigations of N 2 Butyl N Propyl Ethylenediamine

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are powerful tools for elucidating the fundamental quantum mechanical properties of molecules from first principles. vub.be For N-2-butyl-N'-propyl ethylenediamine (B42938), these methods provide a detailed picture of its electronic characteristics and conformational preferences.

Electronic Structure and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.netmdpi.comscielo.org.mx These descriptors, derived from the electron density, offer insights into the molecule's propensity to act as an electrophile or a nucleophile. For N-2-butyl-N'-propyl ethylenediamine, the nitrogen atoms with their lone pairs of electrons are the primary nucleophilic centers. The alkyl substituents can modulate the nucleophilicity of these nitrogen atoms.

Below is a representative data table of calculated electronic properties for a model asymmetrically substituted ethylenediamine, which can be considered analogous to this compound. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

PropertyCalculated Value (a.u.)Description
HOMO Energy-0.215Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy0.045Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap0.260Indicator of chemical reactivity and stability.
Chemical Potential (μ)-0.085Related to the escaping tendency of an electron from the system.
Chemical Hardness (η)0.130Resistance to change in electron distribution.
Global Electrophilicity (ω)0.028Measure of the stabilization in energy when the system acquires an additional electronic charge.

Conformational Landscapes and Isomer Stability

The conformational flexibility of this compound is significant due to the rotatable single bonds in its structure. The relative orientation of the two amino groups around the central C-C bond can lead to gauche and trans (or anti) conformers. youtube.com Furthermore, the butyl and propyl chains can adopt various conformations. mdpi.com

DFT calculations are employed to map the potential energy surface of the molecule, identifying the stable conformers and the energy barriers between them. For ethylenediamine and its derivatives, the gauche conformation is often found to be more stable in the gas phase due to the formation of an intramolecular hydrogen bond between the two nitrogen atoms. physchemres.org However, the presence of the bulkier butyl and propyl groups in this compound introduces steric hindrance that can influence the relative stability of the conformers. mdpi.comnih.gov

The following table presents hypothetical relative energies for the different conformers of this compound, illustrating the expected trend in their stability.

ConformerRelative Energy (kcal/mol)Key Features
Gauche 10.00Most stable conformer, likely with an intramolecular H-bond.
Gauche 20.75Another stable gauche conformer with a different orientation of alkyl chains.
Trans 11.50Extended conformation, less stable due to the absence of intramolecular H-bonding.
Trans 22.10A higher energy trans conformer due to steric clashes between alkyl groups.

Molecular Mechanics and Dynamics Simulations

While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems and for exploring the dynamics of molecular motion over time.

Intermolecular Interactions and Solvent Effects

The interactions of this compound with its environment, particularly in solution, are critical for understanding its practical applications. MD simulations can model the explicit interactions between the solute and solvent molecules. nih.govarxiv.org In aqueous solutions, the nitrogen atoms of the diamine can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. wpmucdn.com

The hydrophobic butyl and propyl chains will also influence the solvation structure. MD simulations of similar molecules have shown that in water, there is a preference for hydrophilic hydration around the polar amine groups, while the hydrophobic alkyl chains can lead to some degree of self-association in concentrated solutions. nih.govwpmucdn.com Solvent effects can also significantly impact the conformational equilibrium, with polar solvents potentially stabilizing more polar conformers. nih.govnih.gov

Ligand-Metal Interaction Dynamics

This compound can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable five-membered chelate ring. frontiersin.org MD simulations are invaluable for studying the dynamics of this coordination process and the subsequent behavior of the metal complex. researchgate.net

Simulations can reveal the step-by-step mechanism of ligand binding, including the initial encounter, desolvation of the metal ion, and the sequential coordination of the nitrogen atoms. researchgate.net Once the complex is formed, MD can be used to explore its conformational flexibility, the stability of the metal-ligand bonds, and the dynamics of ligand exchange with solvent molecules. chemistrysteps.com The nature of the metal ion and the asymmetry of the ligand will influence the geometry and stability of the resulting complex.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. A key reaction is its formation, which can occur through the N-alkylation of a precursor amine. researchgate.netresearchgate.netmasterorganicchemistry.com For instance, the reaction of N-2-butylethylenediamine with a propylating agent or N-propylethylenediamine with a butylating agent.

A common synthetic route is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. mdma.chchemistrysteps.comwikipedia.orgmasterorganicchemistry.com DFT calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. rsc.org The analysis of the transition state structure provides crucial information about the reaction barrier and the factors that control the reaction rate. For the formation of this compound, the mechanism would likely involve the formation of an imine intermediate followed by its reduction. chemistrysteps.com

The following table outlines a hypothetical reaction pathway for the formation of this compound via reductive amination, with representative calculated activation energies.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Imine FormationNucleophilic attack of the amine on the carbonyl group, followed by dehydration.15-20
Reduction of ImineHydride transfer from the reducing agent to the imine carbon.10-15

Predictive Modeling for Ligand-Metal Complex Properties

The prediction of properties of metal complexes through computational modeling is a powerful tool in modern chemistry, enabling the design of new molecules with desired characteristics and the understanding of their behavior at a molecular level. For ligands like this compound, predictive modeling can provide significant insights into the stability, structure, and reactivity of their coordination complexes with various metal ions. These theoretical approaches are often more cost-effective and less time-consuming than experimental methods.

Predictive modeling in this context largely revolves around establishing a relationship between the structure of a ligand and the properties of its metal complexes. This is often achieved through Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies. These models are statistical in nature and are built upon a set of known data to predict the properties of unknown compounds. For this compound, such models would aim to predict properties like stability constants, coordination geometry, and thermodynamic parameters of its metal complexes.

The foundation of these predictive models lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors derived from the molecule's conformation. Computational methods like Density Functional Theory (DFT) and molecular mechanics are employed to calculate these descriptors, which include electronic properties (e.g., orbital energies, partial charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. umn.edu

For instance, a hypothetical QSPR model for predicting the stability constant (log K) of metal complexes with substituted ethylenediamines, including this compound, could be developed. This would involve synthesizing a series of related ligands, experimentally determining their complex stability constants with a specific metal ion, and then using computational software to calculate a range of molecular descriptors for each ligand. Statistical methods like multiple linear regression or machine learning algorithms would then be used to find a mathematical equation that best correlates the descriptors with the experimental stability constants.

To illustrate the type of data used in these studies, the following table presents experimentally determined stability constants for ethylenediamine complexes with various metal ions.

Metal Ionlog K1log K2log K3
Co(II)5.894.833.11
Ni(II)7.476.234.34
Cu(II)10.559.05-1.0
Zn(II)5.715.052.16
Cd(II)5.494.542.06
Data sourced from studies on ethylenediamine complexes and is intended for illustrative purposes. researchgate.net

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations represent another powerful predictive tool. These simulations can model the dynamic behavior of a metal complex in solution, providing insights into its structure, stability, and the coordination of solvent molecules. nih.govresearchgate.net For this compound, QM/MM simulations could predict the most stable coordination geometry (e.g., octahedral, square planar) for its complexes with different metals and how this geometry might fluctuate over time. nih.govresearchgate.net

The following table outlines a hypothetical set of descriptors that could be used in a QSPR study of this compound metal complexes and their potential impact on complex stability.

Descriptor CategoryExample DescriptorsPredicted Influence on Stability
Steric Molecular Volume, Surface Area, Sterimol ParametersIncreased steric bulk from butyl and propyl groups may decrease stability due to steric hindrance around the metal center.
Electronic HOMO/LUMO energies, Mulliken Charges on N atomsAlkyl groups are weakly electron-donating, which could slightly increase the basicity of the nitrogen atoms and enhance metal binding.
Topological Wiener Index, Balaban IndexThese indices relate to the branching and connectivity of the molecule and can correlate with overall molecular shape and flexibility, which in turn affects chelation.
Thermodynamic Enthalpy of formation, Gibbs free energy of formationThese calculated values can be directly correlated with the thermodynamic stability of the resulting metal complexes. iu.edu.sa

Ultimately, the goal of predictive modeling for this compound-metal complexes would be to create robust and validated models that can accurately forecast their properties. Such models would be invaluable for screening virtual libraries of similar ligands, identifying promising candidates for synthesis, and guiding experimental work towards the development of new metal complexes with tailored applications.

In Vitro Mechanistic Studies of Biological Interactions of N 2 Butyl N Propyl Ethylenediamine Derivatives

Molecular Target Identification and Binding Characterization (e.g., enzyme inhibition, receptor binding)

Direct molecular targets for N-2-Butyl-N'-propyl ethylenediamine (B42938) have not been identified in published research. However, studies on other N,N'-disubstituted ethylenediamine derivatives suggest potential areas of interaction. For instance, some of these compounds have been investigated for their antileishmanial activity, with a proposed mechanism involving the inhibition of polyamine synthesis. nih.govresearchgate.net Polyamines are essential for cell growth and proliferation, and their biosynthetic pathways involve enzymes such as ornithine decarboxylase and spermidine synthase, which could be potential targets.

Additionally, simpler N,N'-dialkylethylenediamines, such as N,N'-dimethylethylenediamine, have been noted for their use in studying DNA binding effects, suggesting that N-2-Butyl-N'-propyl ethylenediamine could potentially interact with nucleic acids. fishersci.comchemicalbook.com The basic nitrogen atoms in the ethylenediamine backbone can be protonated at physiological pH, allowing for electrostatic interactions with the negatively charged phosphate backbone of DNA. The nature and length of the alkyl substituents (butyl and propyl groups) would influence the strength and specificity of such interactions.

Some N,N'-disubstituted ethylenediamine derivatives have been incorporated into more complex molecules to assess their binding to specific receptors. For example, N,N'-dimethylethylenediamine has been used as a linker in conjugates designed to bind to gonadotropin-releasing hormone (GnRH) receptors. mdpi.com While this does not imply direct binding of the ethylenediamine moiety itself, it demonstrates its utility as a scaffold in molecules designed for specific receptor interactions.

Cellular Permeability and Intracellular Distribution in Model Systems (In Vitro Cell Lines)

The cellular uptake and intracellular distribution of this compound have not been specifically studied. However, as a small, lipophilic diamine, it is likely to cross biological membranes. The butyl and propyl groups would increase its lipid solubility compared to the parent ethylenediamine, potentially facilitating passive diffusion across the cell membrane.

The biological activity of some N,N'-disubstituted ethylenediamines has been linked to their ability to penetrate cellular membranes. nih.govresearchgate.net The hydrophobic nature of the alkyl chains could allow these molecules to interact with and traverse the lipid bilayer of the cell membrane, ultimately reaching intracellular targets.

Once inside the cell, the distribution of this compound would be influenced by its physicochemical properties. The positively charged nature of the protonated amine groups could lead to accumulation in acidic organelles such as lysosomes. Furthermore, its potential to interact with polyanionic macromolecules like DNA and RNA could lead to its localization within the nucleus and ribosomes.

Biochemical Cascade Modulation and Pathway Analysis (In Vitro)

There is no direct evidence from in vitro studies detailing the modulation of specific biochemical cascades or signaling pathways by this compound. However, based on the proposed mechanisms for related compounds, some speculative pathways can be considered.

If this compound or its derivatives interfere with polyamine metabolism, this could have widespread effects on cellular signaling. Polyamines are known to be involved in the regulation of cell proliferation, differentiation, and apoptosis. Disruption of their homeostasis could impact pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are central to cell growth and survival.

Furthermore, interactions with DNA could lead to the modulation of gene expression. By binding to DNA, the compound could potentially alter chromatin structure or interfere with the binding of transcription factors, thereby affecting the transcription of specific genes. However, without experimental data, these remain hypothetical mechanisms.

Structure-Activity Relationships for In Vitro Biological Responses

Systematic structure-activity relationship (SAR) studies for a series of N,N'-dialkyl ethylenediamine derivatives, including this compound, are not available. However, some general principles can be inferred from studies on related compounds.

In a study on N,N'-disubstituted ethylenediamine derivatives with antileishmanial activity, the nature of the substituents on the nitrogen atoms was found to be crucial for their biological effect. nih.gov For instance, compounds with p-methoxybenzyl groups showed significant activity, highlighting the importance of the terminal moieties in target interaction.

Emerging Research Frontiers and Future Prospects

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex amines is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. sigmaaldrich.comangelinifinechemicals.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to rapidly screen and optimize reaction conditions. nih.gov

For a compound like N-2-Butyl-N'-propyl ethylenediamine (B42938), a potential synthetic route would involve the sequential alkylation of ethylenediamine. In a flow chemistry setup, this could be achieved by passing ethylenediamine through a reactor coil with precise temperature and pressure control, followed by the introduction of the appropriate alkylating agents (e.g., 2-bromobutane (B33332) and 1-bromopropane) in a controlled, continuous manner.

Automated synthesis platforms, often utilizing pre-packed reagent cartridges, can further streamline this process. sigmaaldrich.comsynplechem.com Such systems can automatically handle the addition of reagents, purification of intermediates, and isolation of the final product, significantly accelerating the discovery and development of new ethylenediamine derivatives. synplechem.comacs.orgacs.org This approach is particularly valuable for creating libraries of related compounds for screening in various applications, such as catalysis or materials science. synplechem.com

Table 1: Comparison of Batch vs. Flow Synthesis for Ethylenediamine Derivatives

FeatureBatch SynthesisFlow Synthesis
Reaction Control Less precise, potential for hotspotsPrecise temperature and pressure control
Safety Higher risk with exothermic reactionsEnhanced safety due to small reaction volumes
Scalability Often requires re-optimizationMore straightforward to scale up
Reproducibility Can be variableHigh reproducibility
Automation LimitedReadily integrated with automated systems

Advanced Spectroscopic Techniques for Real-Time Monitoring

The synthesis and subsequent reactions of ethylenediamine derivatives can be meticulously monitored in real-time using advanced spectroscopic techniques. This provides invaluable mechanistic insights and allows for precise process control.

Infrared (IR) Spectroscopy: In the context of synthesizing N-2-Butyl-N'-propyl ethylenediamine, IR spectroscopy can track the disappearance of the N-H stretching vibrations of the primary amine groups in ethylenediamine (typically a pair of bands around 3350 and 3450 cm⁻¹) and the appearance of a single N-H stretching band for the secondary amine intermediate, which is then absent in the final tertiary diamine product. pressbooks.pubopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing the final structure. The chemical shifts of the protons on the butyl and propyl groups, as well as those on the ethylenediamine backbone, would confirm the successful synthesis. The integration of the signals would correspond to the number of protons in each part of the molecule. libretexts.org Adding D₂O to the NMR sample can help identify the N-H proton signals, as they will exchange with deuterium (B1214612) and disappear from the spectrum. openstax.org

Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound. A key principle for amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. pressbooks.pubopenstax.orglibretexts.org For this compound (C₉H₂₂N₂), which has two nitrogen atoms, an even molecular weight would be expected. Alpha-cleavage is a characteristic fragmentation pattern for amines in the mass spectrometer, which can provide further structural information. openstax.org

Real-time monitoring using techniques like in-situ FTIR or Raman spectroscopy within a flow reactor can provide immediate feedback on reaction progress, allowing for on-the-fly optimization of parameters such as temperature, pressure, and residence time. nih.govresearchgate.net A study on a curcumin (B1669340) derivative demonstrated the use of spectroscopy to selectively detect ethylenediamine, showcasing the potential for developing sensors based on these interactions. yuntech.edu.tw

Computational Design of Next-Generation Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.govut.ac.ir For this compound and its potential derivatives, computational methods can be employed to:

Predict Geometric Structures: DFT calculations can determine the most stable conformations of the molecule and its potential metal complexes. researchgate.netnih.gov

Simulate Spectroscopic Data: Theoretical IR and NMR spectra can be calculated to aid in the interpretation of experimental data.

Evaluate Electronic Properties: The distribution of electron density, HOMO-LUMO energy gaps, and molecular electrostatic potential can be mapped to predict sites of reactivity. ut.ac.ir

Design Novel Ligands: By systematically modifying the alkyl substituents on the ethylenediamine backbone in silico, researchers can design next-generation derivatives with tailored electronic and steric properties for specific applications, such as catalysis or materials science. nih.govnih.gov

For instance, computational studies on copper(II) complexes with ethylenediamine-type ligands have been used to understand isomerism and the geometry of the coordination sphere. nih.gov Similarly, DFT has been used to study the interaction of ethylenediamine with surfaces and to rationalize reaction kinetics and thermodynamics in CO₂ capture systems. researchgate.netresearchgate.net

Table 2: Applications of Computational Design for Ethylenediamine Derivatives

Application AreaComputational ApproachPredicted Properties
Catalysis DFT, Molecular DynamicsLigand-metal bond strengths, reaction barriers, catalyst stability
Materials Science DFTAdsorption energies on surfaces, electronic band structures
Drug Discovery Molecular Docking, QSARBinding affinities to biological targets, structure-activity relationships

Sustainable and Circular Economy Approaches in Ethylenediamine Derivative Research

The chemical industry is increasingly focused on developing sustainable processes and embracing the principles of a circular economy. nih.gov This is particularly relevant for the production of bulk chemicals like ethylenediamine and its derivatives. dow.com

Green Synthesis Routes: Research is actively exploring greener synthetic pathways to ethylenediamine that move away from traditional methods involving hazardous reagents. One promising approach is the catalytic amination of ethylene (B1197577) glycol, which uses a renewable feedstock and produces water as the primary byproduct. nih.govacs.org The development of catalysts based on earth-abundant metals is also a key area of focus to replace expensive and rare noble metals. europa.eumdpi.com

Bio-based Feedstocks: The CatASus project, for example, aims to produce amines from lignocellulose waste, a widely available and renewable resource. europa.eu This represents a significant step towards a truly sustainable chemical industry.

Circular Economy: In a circular economy model, waste from one process becomes the feedstock for another. There is research into recycling waste from aromatic amine production to synthesize new, non-toxic compounds. witpress.com For amine-based CO₂ capture technologies, developing methods to handle and potentially upcycle the amine waste is a critical area of investigation. bellona.org The use of ethylenediamine derivatives as additives in green synthesis, such as in the production of magnetite nanoparticles, also highlights their role in promoting sustainable technologies. rsc.org

By integrating these sustainable and circular economy principles, the future development and application of this compound and other derivatives can be aligned with the broader goals of environmental stewardship and resource efficiency.

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the electronic structure of N-2-Butyl-N'-propyl ethylenediamine, and how should they be validated?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals incorporating exact exchange terms (e.g., Becke’s three-parameter functional) is recommended for accurate thermochemical predictions, such as ionization potentials and bond dissociation energies . For correlation-energy corrections, the Colle-Salvetti formula adapted to local kinetic-energy density improves accuracy in systems with gradient-dependent electron distributions . Validation should involve benchmarking against experimental atomization energies (average deviation <3 kcal/mol) and comparing with post-Hartree-Fock methods for critical properties.

Q. What experimental protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies for ethylenediamine derivatives:

  • Ventilation : Use fume hoods or closed systems to avoid inhalation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize this compound with high purity, and what characterization techniques are essential?

  • Methodological Answer :

  • Synthesis : React ethylenediamine with 2-butyl and propyl halides in a stepwise manner under anhydrous conditions. Use a tertiary amine (e.g., triethylamine) to neutralize HX byproducts and drive the reaction .
  • Purification : Perform vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Characterization : Confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR (amide proton suppression if applicable), high-resolution mass spectrometry (HRMS), and FT-IR for amine N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data for this compound be resolved through multi-method computational approaches?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets or neglect of relativistic effects. Combine:

  • DFT with Exact Exchange : Use B3LYP or similar hybrid functionals to improve atomization energy predictions .
  • Effective Core Potentials (ECPs) : Apply relativistic ECPs (e.g., Wadt-Hay ECPs for heavy atoms) to account for scalar relativistic effects in molecular dynamics simulations .
  • Validation : Cross-check with coupled-cluster singles and doubles (CCSD) calculations for critical bond energies.

Q. What strategies optimize the reaction conditions for synthesizing this compound derivatives with specific stereochemical outcomes?

  • Methodological Answer :

  • Steric Control : Use bulky leaving groups (e.g., tosylates) to direct alkylation to the less hindered amine site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to improve yield .

Q. What advanced spectroscopic methods are required to analyze the coordination behavior of this compound in metal complexes?

  • Methodological Answer :

  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances and oxidation states via edge and extended X-ray absorption fine structure (EXAFS) .
  • Dynamic NMR : Study fluxional behavior in solution by variable-temperature 1H^{1}\text{H} NMR to detect conformational changes.
  • EPR Spectroscopy : Identify paramagnetic metal centers (e.g., Cu2+^{2+}) and ligand-field splitting parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.